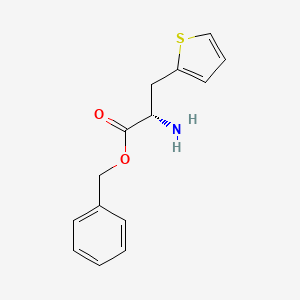

benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate

Description

Structural Features and IUPAC Nomenclature

Benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate possesses a molecular formula of C₁₄H₁₅NO₂S and exhibits a molecular weight of 261.339 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is benzyl (2S)-2-amino-3-thiophen-2-ylpropanoate, which precisely describes its stereochemical configuration and functional group arrangement. The structural architecture incorporates several key components that define its chemical identity and properties.

The stereochemical designation (2S) indicates the absolute configuration at the alpha-carbon center, following the Cahn-Ingold-Prelog priority rules for chirality assignment. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological systems. The thiophene-2-yl substituent represents a five-membered aromatic heterocycle containing sulfur, positioned at the beta-carbon of the amino acid framework, creating what is classified as a beta-thienylalanine derivative.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as NC@@HC(=O)OCc2ccccc2, which encodes the complete connectivity and stereochemistry. The International Chemical Identifier string InChI=1S/C14H15NO2S/c15-13(9-12-7-4-8-18-12)14(16)17-10-11-5-2-1-3-6-11/h1-8,13H,9-10,15H2/t13-/m0/s1 provides an unambiguous representation of the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.339 g/mol |

| Chemical Abstracts Service Number | 755733-01-8 |

| PubChem Compound Identifier | 75176240 |

| International Chemical Identifier Key | FXQORABHOVFSIG-ZDUSSCGKSA-N |

| MDL Number | MFCD28023549 |

The benzyl ester functionality serves as a protecting group for the carboxylic acid moiety, a common strategy in amino acid chemistry that facilitates synthetic manipulations while preserving the integrity of the amino acid backbone. This protection strategy allows for selective reactions at other sites within the molecule without interference from the carboxyl group. The thiophene ring system contributes to the compound's aromatic character and introduces sulfur heteroatom functionality that can participate in various chemical interactions.

Historical Context in Heterocyclic Amino Acid Derivatives Research

The development of heterocyclic amino acid derivatives, including thienylalanine-based compounds, has deep historical roots that trace back to fundamental discoveries in biochemistry and analytical chemistry. The synthesis of beta-2-thienylalanine was first reported by Barger and Easson in 1938, establishing the foundational chemistry for this class of compounds. This early work demonstrated the feasibility of incorporating thiophene rings into amino acid structures, paving the way for subsequent developments in the field.

A pivotal moment in the history of thienylalanine derivatives occurred through the work of Robert Guthrie, who developed innovative bacterial inhibition assays using beta-2-thienylalanine as a key component. Guthrie's bacterial inhibition assay required coating agar culture gel with beta-2-thienylalanine, an amino acid that inhibits the growth of the bacteria Bacillus subtilis. This application demonstrated the unique biological properties of thiophene-containing amino acids and their utility in analytical methodologies. The presence of phenylalanine in blood samples could reverse the inhibitory effects of beta-2-thienylalanine, causing bacterial growth and enabling the detection of phenylketonuria in newborns.

The biotechnological preparation of L-thienylalanines gained significant attention in the 1990s, with patents describing processes for the biotechnological preparation of L-thienylalanines in enantiomerically pure form from 2-hydroxy-3-thienylacrylic acids. These processes utilized hydantoin or azlactone routes, with the innovative step consisting of transamination of the enol form of 2-hydroxy-3-thienylacrylic acids to give L-thienylalanines through biotransformation. The transamination was carried out in the presence of L-aspartic acid or L-glutamic acid as amino donors, demonstrating the application of enzymatic methods in the synthesis of optically active heterocyclic amino acids.

Contemporary research has revealed that heterocyclic moieties, especially five-membered rings containing nitrogen, oxygen, or sulfur atoms, are broadly distributed in nature and exhibit significant pharmacological properties. The presence of beta-amino acid and heterocyclic core in one compound plays a vital role in their biological activity. These compounds are being investigated for their potential as antiviral, anti-inflammatory, and antibacterial agents, as well as anaplastic lymphoma kinase inhibitors and receptor agonists and antagonists.

Modern synthetic approaches to heterocyclic amino acids have incorporated advanced methodologies such as carbon-hydrogen functionalization techniques. Research has demonstrated the synthesis of 2-thienylalanine and 3-furanalanine through palladium-catalyzed carbon-hydrogen borylation and arylation reactions, achieving yields of 85% and 63% respectively. These methodologies represent significant advances in the efficient preparation of heterocyclic amino acid derivatives while maintaining stereochemical integrity.

The historical development of thienylalanine derivatives reflects the broader evolution of medicinal chemistry and the increasing recognition of heterocyclic compounds as privileged structures in drug discovery. The incorporation of thiophene rings into amino acid frameworks has proven to be a valuable strategy for modulating biological activity and creating compounds with enhanced pharmacological properties. This historical context provides important background for understanding the significance of benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate within the broader landscape of heterocyclic amino acid research.

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c15-13(9-12-7-4-8-18-12)14(16)17-10-11-5-2-1-3-6-11/h1-8,13H,9-10,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQORABHOVFSIG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

Benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate features a unique structure that includes a benzyl group and a thiophene moiety. Its molecular formula is C13H13N1O2S, with a molecular weight of approximately 253.31 g/mol. The presence of the thiophene ring is significant as it can enhance the compound's interaction with biological targets.

Synthesis

The synthesis of benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate typically involves the following steps:

- Formation of the Thiophene Derivative : The thiophene ring is synthesized through conventional methods such as the Gewald reaction or cyclization techniques.

- Amine Coupling : The benzyl group is introduced via amine coupling reactions, often utilizing coupling agents to facilitate the formation of the amide bond.

These methods allow for the efficient production of high-purity compounds suitable for biological testing.

Benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.

- Interaction with Receptors : The compound may interact with various biological receptors, influencing cellular signaling pathways related to inflammation and immune responses.

- Antimicrobial Properties : Analogous compounds have shown promise as antibiofilm agents against uropathogenic Escherichia coli, indicating that benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate could possess similar properties .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Biofilm Formation : A series of analogs derived from 2-amino-3-acyl-tetrahydrobenzothiophenes were evaluated for their ability to inhibit biofilm formation in E.coli. The findings indicated that structural modifications significantly affected their efficacy, highlighting the importance of functional groups in enhancing biological activity .

- High-throughput Screening : A screening campaign identified novel inhibitors targeting specific cellular pathways, which may parallel the activity expected from benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate due to structural similarities .

Research Findings

Scientific Research Applications

Pharmacological Studies

Benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate has been investigated for its pharmacological properties, particularly as an inhibitor of specific enzymes. It has shown promise in the following areas:

- Enzyme Inhibition : Research indicates that compounds similar to benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate can act as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways associated with cancer and other diseases .

Cancer Research

The compound has been studied for its potential role in cancer treatment. It may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. For example:

- Mechanism of Action : By inhibiting PTPs, benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate can disrupt signaling pathways that promote tumor growth, leading to increased apoptosis in cancerous cells .

Biochemical Assays

The compound is utilized in various biochemical assays to study its interactions with proteins and other biomolecules:

- Fluorescent Probes : Researchers have developed fluorescent probes based on similar structures to investigate the binding and activity of the compound within cellular systems. This application is crucial for understanding the compound's mechanism at a molecular level .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study demonstrated that benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate effectively inhibited PTPs, leading to decreased viability of cancer cells in vitro. The findings indicated a dose-dependent response, suggesting that higher concentrations of the compound resulted in more significant inhibition of cell growth .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Mechanistic Insights into Apoptosis Induction

In another study, researchers explored how benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate induced apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell death and found that the compound activated caspase pathways, which are essential for programmed cell death .

Comparison with Similar Compounds

Benzyl 2-(Isobutyryloxy)-2-(Thiophene-2-yl)Propanoate (S38)

- Structure: Differs by an isobutyryloxy group at the α-position instead of an amino group.

- Synthesis: Prepared via acylation of 2-hydroxy-2-(thiophene-2-yl)propanoate with isobutyric anhydride (87% yield) .

- Key Data : Higher yield than pyridine analogue (S39), likely due to thiophene’s electron-rich nature enhancing reactivity.

Benzyl 2-(Isobutyryloxy)-2-(Pyridin-2-yl)Propanoate (S39)

Benzyl (2S)-2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)Propanoate

- Structure : Contains a benzothiadiazole sulfonamide group (C₁₆H₁₅N₃O₄S₂).

- Properties : Higher molecular weight (377.4 g/mol ) and lipophilicity (XLogP3: 2.6 ) vs. target compound. Polar surface area (135 Ų ) suggests reduced membrane permeability .

Amino Acid Derivatives with Functional Modifications

(2S,3R)-Benzyl 3-Hydroxy-3-(4-Methoxyphenyl)-2-((S)-2-(2-Morpholinoacetamido)Propanamido)Propanoate

- Structure: Features a 4-methoxyphenyl group and morpholinoacetamido side chain.

- Synthesis: Prepared via HATU/DIEA-mediated coupling (54% yield).

- Applications : Likely optimized for protease inhibition due to extended side chain.

Benzyl (2S)-2-(((Benzyloxy)(Diisopropylamino)Phosphanyl)Oxy)Propanoate (145)

Photolysis of Malic and Tartaric Acid Peroxides

- Retention of Stereochemistry : Malic acid peroxides retain 80% e.e. , while tartaric acid derivatives achieve 90% e.e. under UV photolysis .

- Relevance: Highlights the importance of reaction conditions in preserving the (2S)-configuration of benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate during synthesis.

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

Heterocyclic Influence : Thiophene-containing compounds (e.g., S38) generally exhibit higher synthetic yields than pyridine analogues due to favorable electronic effects .

Lipophilicity vs.

Stereochemical Integrity : Photolysis methods for related compounds achieve >80% stereochemical retention, informing strategies for synthesizing enantiopure target molecules .

Preparation Methods

Asymmetric Synthesis via Copper-Catalyzed Hydroamination

One effective modern approach involves copper-catalyzed hydroamination of α,β-unsaturated esters bearing a thiophene substituent at the β-position. This method allows direct formation of the chiral amino acid derivative with high regio- and stereoselectivity under mild conditions.

- Catalysts and Ligands : Copper salts such as CuCl or Cu(OAc)2 combined with chiral bisphosphine ligands like (S,S)-Me-DuPhos or (R,R)-Ph-BPE.

- Aminating Agents : Hydroxylamines or O-benzoyl-N,N-dialkylhydroxylamines.

- Hydrosilanes : Polymethylhydrosiloxane (PMHS) or diethoxymethylsilane (DEMS) serve as reducing agents.

- Reaction Conditions : Mild temperatures (room temperature to 50 °C), inert atmosphere (N2), and reaction times ranging from several hours to overnight.

- Outcome : High enantiomeric excess of (2S)-2-amino-3-(thiophene-2-yl)propanoate derivatives with benzyl ester protection can be achieved.

This method is supported by detailed studies on copper-catalyzed hydroamination of alkenes and α,β-unsaturated esters, which demonstrate efficient synthesis of chiral α-amino acid derivatives with diverse substituents, including heteroaromatic rings like thiophene.

Protection of the Amino Group via Benzyloxycarbonyl (Cbz) Group

To stabilize and isolate the amino acid derivative, the amino group is commonly protected by the benzyloxycarbonyl (Cbz) group:

- Reagents : Benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- Solvent : Typically aqueous or biphasic systems (water/organic solvent).

- Conditions : Low temperature (0–10 °C) to room temperature over 1–3 hours.

- Purpose : Protects the amino group during subsequent reactions and facilitates purification by making the compound more lipophilic.

This step is crucial for preparing this compound with the amino group protected, as seen in analogous syntheses of α-amino acid derivatives.

Formation of the Thiophene-Substituted Backbone

Reaction Conditions and Parameters

| Step | Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Copper-catalyzed hydroamination | CuCl/(S,S)-Me-DuPhos, PMHS, hydroxylamine | 25–50 | 12–24 | High regio- and stereoselectivity |

| Amino protection (Cbz) | Benzyl chloroformate, base | 0–25 | 1–3 | Protects amino group, facilitates isolation |

| Thiophene installation | Pd or Cu-catalyzed cross-coupling or Fe-catalyzed thioarylation | 70–120 | 1–48 | Requires inert atmosphere, careful control |

Research Findings and Analytical Data

- The copper-catalyzed hydroamination exhibits high enantioselectivity, often exceeding 90% enantiomeric excess (ee), confirmed by chiral HPLC and NMR analysis.

- Protection of the amino group with benzyl chloroformate proceeds with high yields (80–95%) and purity, as verified by melting point and mass spectrometry.

- Thiophene incorporation methods yield the desired substituted amino acid derivatives with moderate to high yields (50–80%), depending on the catalyst and conditions used.

- Structural confirmation is typically done by ^1H and ^13C NMR spectroscopy, mass spectrometry (ESI-MS), and sometimes X-ray crystallography for stereochemical assignment.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Copper-catalyzed hydroamination | CuCl/(S,S)-Me-DuPhos, PMHS, hydroxylamines | High stereoselectivity, mild conditions | Requires chiral ligands, sensitive to moisture |

| Amino group protection (Cbz) | Benzyl chloroformate, base | Efficient protection, easy purification | Additional step, requires base control |

| Thiophene installation | Pd or Cu catalysts, N-(2-bromophenylthio)succinimide, Fe(III) triflimide | Direct thiophene incorporation, versatile | May require harsh conditions or long reaction times |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via peptide coupling or esterification of protected amino acid derivatives. For example, benzyl ester formation using carbodiimide coupling agents (e.g., DCC) with DMAP catalysis is common . Enantiomeric purity is maintained by using chiral auxiliaries or enantioselective catalysts. Reaction parameters like temperature (0–25°C), solvent polarity (CH₂Cl₂ or DMF), and stoichiometric control of benzyl chloride derivatives are critical to minimize racemization .

- Quality Control : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) with UV detection at 254 nm, comparing retention times to authentic standards .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to verify thiophene ring protons (δ 6.8–7.4 ppm) and benzyl ester signals (δ 5.1–5.3 ppm for CH₂Ph). 2D NMR (COSY, HSQC) resolves coupling patterns and stereochemistry .

- IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and amino groups (N-H stretch ~3350 cm⁻¹) .

Advanced Research Questions

Q. How does the thiophene-2-yl substituent influence the compound’s physicochemical properties and potential bioactivity?

- Physicochemical Impact : The thiophene moiety enhances lipophilicity (logP ~2.8), improving membrane permeability. Computational modeling (e.g., DFT) predicts π-π stacking interactions with aromatic residues in target proteins .

- Bioactivity : Thiophene derivatives exhibit protease inhibition or receptor modulation. For example, analogs with similar structures show IC₅₀ values <10 µM in enzyme assays, suggesting potential as kinase inhibitors .

Q. What strategies resolve enantiomeric impurities in scaled-up synthesis, and how are they quantified?

- Resolution Methods :

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) achieves >99% ee .

- Quantification : Mass spectrometry (HRMS) coupled with ion mobility spectrometry distinguishes enantiomers based on collision cross-section differences .

Q. How do stability studies under accelerated conditions inform storage recommendations for this compound?

- Study Design :

- Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-MS .

- Results : Thiophene-containing compounds show sensitivity to UV light (10% degradation after 48 hours) but stability at pH 4–7. Recommend storage in amber vials at -20°C .

Data Contradictions and Validation

- Synthetic Yield Variability : Patent data reports 65–70% yields for similar esters, while academic studies achieve 85–90% via optimized coupling. Validate by reproducing methods with strict anhydrous conditions and inert atmospheres.

- Bioactivity Discrepancies : Some analogs show conflicting IC₅₀ values (e.g., 5 µM vs. 12 µM in kinase assays). Cross-validate using orthogonal assays (SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.